molecular formula C13H19NO4S B10929851 N-(3-methoxypropyl)-3-(phenylsulfonyl)propanamide

N-(3-methoxypropyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B10929851
M. Wt: 285.36 g/mol
InChI Key: HASQMPPSKVVBMG-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-3-(phenylsulfonyl)propanamide is an organic compound with a complex structure that includes a methoxypropyl group, a phenylsulfonyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxypropyl Group: This step involves the reaction of a suitable alcohol with methoxypropyl chloride under basic conditions to form the methoxypropyl group.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a phenylsulfonyl chloride reacts with an amine or alcohol group in the presence of a base.

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Phenyl group derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxypropyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its target sites more effectively.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-3-(phenylsulfonyl)butanamide: Similar structure but with a butanamide backbone.

    N-(3-methoxypropyl)-3-(phenylsulfonyl)ethanamide: Similar structure but with an ethanamide backbone.

    N-(3-methoxypropyl)-3-(phenylsulfonyl)pentanamide: Similar structure but with a pentanamide backbone.

Uniqueness

N-(3-methoxypropyl)-3-(phenylsulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypropyl group enhances its solubility, while the phenylsulfonyl group provides potential for various chemical modifications and biological interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(3-methoxypropyl)propanamide

InChI

InChI=1S/C13H19NO4S/c1-18-10-5-9-14-13(15)8-11-19(16,17)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,14,15)

InChI Key

HASQMPPSKVVBMG-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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